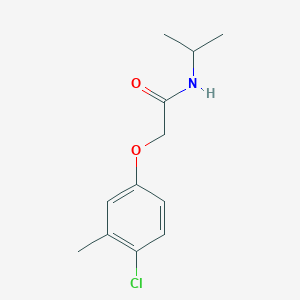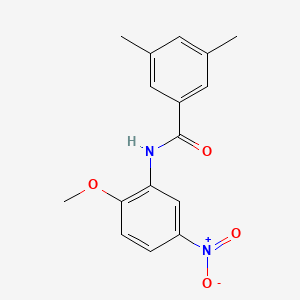![molecular formula C13H20N2 B5757409 N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine](/img/structure/B5757409.png)
N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine is a chemical compound that has been studied for its potential applications in scientific research. It is a member of the class of compounds known as selective serotonin receptor antagonists, which have been shown to have a variety of effects on the central nervous system. In
作用机制
The mechanism of action of N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine involves its interactions with serotonin receptors in the central nervous system. Specifically, it acts as a selective serotonin receptor antagonist, binding to the 5-HT2A receptor and blocking its activity. This can lead to a variety of effects on mood, cognition, and perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine have been studied in a variety of experimental settings. Studies have shown that it can modulate the activity of the central nervous system, leading to changes in mood, cognition, and perception. It has also been shown to have potential applications in the treatment of psychiatric disorders such as depression and anxiety.
实验室实验的优点和局限性
One advantage of using N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine in lab experiments is its high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in the central nervous system. However, one limitation is that its effects on other serotonin receptors and other neurotransmitter systems are not well understood, which may limit its usefulness in certain experimental settings.
未来方向
There are several future directions for research on N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine. One area of research could focus on its potential applications in the treatment of psychiatric disorders such as depression and anxiety. Another area of research could focus on its interactions with other serotonin receptors and neurotransmitter systems, which could lead to a better understanding of its mechanism of action and potential therapeutic applications. Additionally, future research could explore the synthesis of analogs of N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine with improved selectivity and potency for specific serotonin receptors.
合成方法
The synthesis method for N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine involves a multi-step process. The first step involves the reaction of 2-bromo-1-phenylethene with 2-pyridylmagnesium bromide to form 2-(2-pyridinyl)ethenylbenzene. This compound is then reacted with N,N-dimethyl-1,3-propanediamine in the presence of a palladium catalyst to form N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine.
科学研究应用
N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine has been studied for its potential applications in scientific research. One area of research has focused on its effects on the central nervous system, particularly its interactions with serotonin receptors. Studies have shown that N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine has a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception.
属性
IUPAC Name |
N,3-dimethyl-N-(2-pyridin-2-ylethyl)but-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-12(2)7-10-15(3)11-8-13-6-4-5-9-14-13/h4-7,9H,8,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIRARVGLXLRRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN(C)CCC1=CC=CC=N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[4-(1,1,2,2-tetrafluoroethoxy)benzyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5757330.png)
![4-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5757345.png)
![4-[4-(trifluoromethoxy)benzyl]morpholine](/img/structure/B5757352.png)

![3-[(2-methoxyphenyl)amino]-2-methyl-2-cyclopenten-1-one](/img/structure/B5757367.png)




![benzyl [(1-phenyl-1H-tetrazol-5-yl)thio]acetate](/img/structure/B5757405.png)



![N-(4-fluorophenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5757431.png)